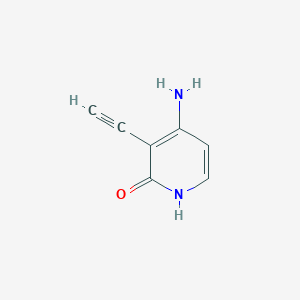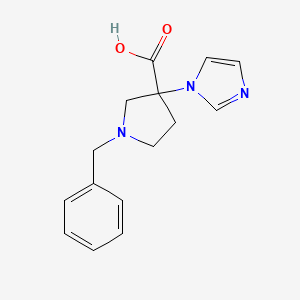
1-Benzyl-3-(1H-imidazol-1-yl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-(1H-imidazol-1-yl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a benzyl group and an imidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(1H-imidazol-1-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve steps like hydrogenation, alkylation, and cyclization .
Industrial Production Methods: In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, is essential to obtain the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-3-(1H-imidazol-1-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols) under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
1-Benzyl-3-(1H-imidazol-1-yl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-(1H-imidazol-1-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can bind to metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the benzyl group may enhance the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- 1-Benzyl-3-(1H-imidazol-1-yl)pyrrolidine-2-carboxylic acid
- 1-Benzyl-3-(1H-imidazol-1-yl)pyrrolidine-4-carboxylic acid
- 1-Benzyl-3-(1H-imidazol-1-yl)pyrrolidine-3-carboxamide
Uniqueness: 1-Benzyl-3-(1H-imidazol-1-yl)pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzyl and imidazole groups enhances its potential for diverse applications compared to similar compounds .
Propriétés
Formule moléculaire |
C15H17N3O2 |
|---|---|
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
1-benzyl-3-imidazol-1-ylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H17N3O2/c19-14(20)15(18-9-7-16-12-18)6-8-17(11-15)10-13-4-2-1-3-5-13/h1-5,7,9,12H,6,8,10-11H2,(H,19,20) |
Clé InChI |
LYNOZZQAEDNUDW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1(C(=O)O)N2C=CN=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Thieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B15223864.png)
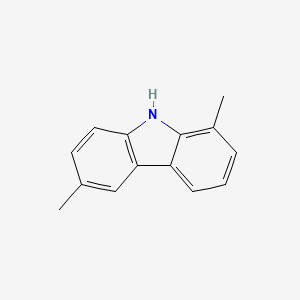
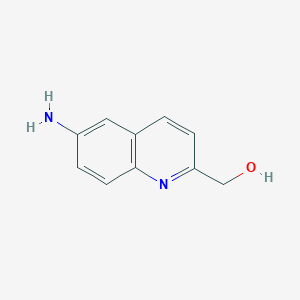
![1,3,4-Thiadiazol-2-amine, 5-[4-(1-methylethoxy)phenyl]-](/img/structure/B15223881.png)
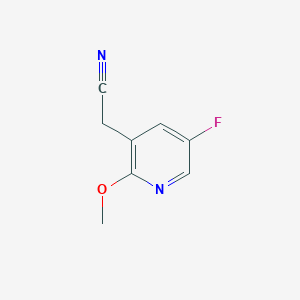
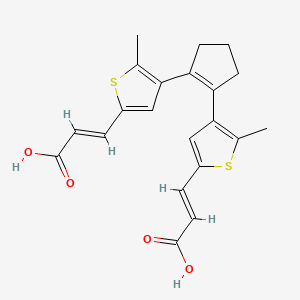
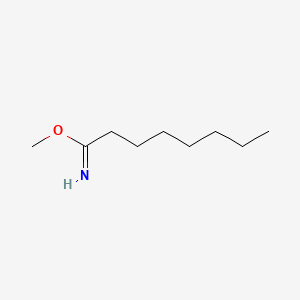
![4-Chloro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B15223913.png)
![3,6-Bis(diphenylphosphoryl)-9-[4-(diphenylphosphoryl)phenyl]carbazole](/img/structure/B15223918.png)
![7-(2,4-Dibromo-6-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B15223922.png)
